1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol is a chemical compound characterized by the presence of a sulfonyl group attached to a propanol backbone, with a chlorinated and trifluoromethylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride with propanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)phenyl sulfonamide
Uniqueness: 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol is unique due to the combination of its sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated and trifluoromethylated phenyl ring further enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O3S/c1-6(15)5-18(16,17)7-2-3-9(11)8(4-7)10(12,13)14/h2-4,6,15H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAPIVIKTIGWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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